(2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide
Description
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated methoxyphenyl group and a tricyclo[3.3.1.1~3,7~]decane moiety, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
(E)-N-(1-adamantyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-24-18-4-3-17(21)9-16(18)2-5-19(23)22-20-10-13-6-14(11-20)8-15(7-13)12-20/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,22,23)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIYXCLTEFTVDL-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-methoxyphenyl compounds followed by coupling with tricyclo[3.3.1.1~3,7~]decane derivatives. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom or reduction of the double bond.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: De-brominated or hydrogenated derivatives.
Substitution: Methoxy or tert-butyl substituted products.
Scientific Research Applications
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The brominated methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tricyclo[3.3.1.1~3,7~]decane moiety may enhance the compound’s binding affinity and stability within biological systems. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(5-chloro-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide
- (2E)-3-(5-fluoro-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide lies in its brominated methoxyphenyl group, which can confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The presence of the tricyclo[3.3.1.1~3,7~]decane moiety also contributes to its unique structural and functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
